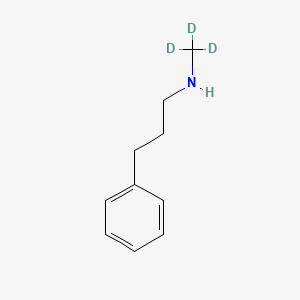
Perazine-d8 Dihydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perazine-d8 Dihydrochloride Salt is a deuterated form of Perazine, a phenothiazine derivative used primarily as an antipsychotic agent. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances the compound’s stability and allows for its use in various scientific research applications, particularly in the field of neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perazine-d8 Dihydrochloride Salt typically involves the use of deuterated reagents and starting materials. A common method includes the reaction of deuterated phenothiazine with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .
Chemical Reactions Analysis
Types of Reactions
Perazine-d8 Dihydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Perazine-d8 Dihydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of phenothiazine derivatives.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new antipsychotic drugs and in the quality control of pharmaceutical products
Mechanism of Action
Perazine-d8 Dihydrochloride Salt exerts its effects by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps in reducing the symptoms of psychotic disorders by modulating neurotransmitter activity. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Perazine: The non-deuterated form of Perazine-d8 Dihydrochloride Salt.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine compound used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its deuterium substitution, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .
Properties
CAS No. |
1246815-57-5 |
|---|---|
Molecular Formula |
C20H25N3S |
Molecular Weight |
347.55 |
IUPAC Name |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChI Key |
WEYVCQFUGFRXOM-DBVREXLBSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Synonyms |
10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 Dihydrochloride Salt; 10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt; 10-[3-(4-Methylpiperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt; NSC 638694-d8 Dihydr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)









![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)

